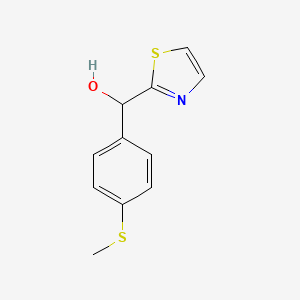
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is a compound that features a thiazole ring and a phenyl group substituted with a methylthio group Thiazole rings are known for their aromaticity and are found in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methylthio groups. One common method involves the reaction of 2-aminothiazole with 4-(methylthio)benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted thiazoles
科学的研究の応用
Chemistry
In chemistry, (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, and this compound is no exception. It is investigated for its ability to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiazole derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. This compound is being studied for its potential to act as a lead compound in drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in the production of dyes, polymers, and other specialty chemicals.
作用機序
The mechanism of action of (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is unique due to the presence of both a thiazole ring and a methylthio-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H11NOS2 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC名 |
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C11H11NOS2/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7,10,13H,1H3 |
InChIキー |
ZYXVPXQWOHLTDY-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(C2=NC=CS2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














